(5-Bromo-8-chloroisoquinolin-1-yl)methanamine
CAS No.:
Cat. No.: VC20409916
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrClN2 |
|---|---|
| Molecular Weight | 271.54 g/mol |
| IUPAC Name | (5-bromo-8-chloroisoquinolin-1-yl)methanamine |
| Standard InChI | InChI=1S/C10H8BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2 |
| Standard InChI Key | XQJOXYMMXDYYGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1Cl)CN)Br |
Introduction
Structural and Chemical Properties
(5-Bromo-8-chloroisoquinolin-1-yl)methanamine is a heterocyclic aromatic amine with a complex substitution pattern. Its molecular formula is C₁₀H₈BrClN₂, and it has a molecular weight of 271.54 g/mol. The core isoquinoline structure is functionalized with bromine at position 5, chlorine at position 8, and a methanamine group at position 1. This unique arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and potential biological interactions.
Key Structural Features:
| Feature | Description |
|---|---|
| Core Structure | Isoquinoline ring system (aromatic bicyclic compound) |
| Substituents | Bromine (C5), chlorine (C8), and methanamine (-CH₂NH₂) at C1 |
| Functional Groups | Primary amine (-NH₂), halogens (Br, Cl), and conjugated π-system |
| Steric Effects | Bulky halogens at C5 and C8 may hinder certain substitution reactions |
Synthesis and Preparation
The synthesis of (5-bromo-8-chloroisoquinolin-1-yl)methanamine involves multi-step organic transformations. While detailed protocols are proprietary, general strategies include:
-
Halogenation: Introduction of bromine and chlorine via electrophilic substitution or directed metallation.
-
Amination: Installation of the methanamine group through nucleophilic substitution or reductive amination.
-
Purification: Chromatographic methods (e.g., silica gel) to isolate the final product .
Representative Synthetic Pathway:
-
Starting Material: 8-Chloroisoquinoline derivatives.
-
Bromination: Use of brominating agents (e.g., Br₂, NBS) to introduce Br at C5.
-
Amination: Treatment with methylamine or ammonia under catalytic conditions.
Applications in Medicinal Chemistry
This compound serves as a building block for designing bioactive molecules, particularly in kinase inhibitor development. Its halogen substituents enhance binding affinity to hydrophobic pockets in enzymes, while the methanamine group facilitates hydrogen bonding.
| Target | Mechanism |
|---|---|
| Kinases | EGFR, CHK1, or other ATP-binding kinases (via halogen-aryl interactions) |
| Receptors | GPCRs or ion channels (amine-mediated binding) |
| Anticancer Agents | Inhibition of proliferation or induction of apoptosis |
Chemical Reactivity and Stability
The compound’s reactivity is governed by its aromatic ring and functional groups:
Key Reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Oxidized amine derivatives |
| Reduction | LiAlH₄, NaBH₄ | Dehalogenated or saturated analogs |
| Cross-Coupling | Suzuki/Miyaura (Pd catalysts) | Biaryl or heteroaryl derivatives |
Stability Concerns:
-
Photodegradation: Halogens may undergo light-induced cleavage.
-
Hydrolysis: Methanamine group susceptible to acidic/basic conditions .
Comparative Analysis with Analogues
The compound’s bromine and chlorine substituents distinguish it from related isoquinolines.
| Compound | Substituents | Key Differences |
|---|---|---|
| (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine | Br (C5), F (C8) | Higher lipophilicity; altered binding |
| (5-Chloroisoquinolin-3-yl)methanamine | Cl (C5), NH₂ (C3) | Different regioselectivity in reactions |
| (7-Bromo-5-chloroisoquinolin-1-yl)methanamine | Br (C7), Cl (C5) | Reversed halogen positions |
| Property | Value | Reference |
|---|---|---|
| Lipophilicity (Log P) | ~2.0–2.5 | Computed (PubChem ) |
| Solubility | Low in water; soluble in DMSO | Analogous compounds |
| Metabolic Stability | Susceptible to glucuronidation | BLU-945 studies |
Challenges and Research Directions
Challenges:
-
Synthetic Complexity: Multi-step synthesis with moderate yields.
-
Metabolic Liability: Potential for rapid hepatic clearance .
Future Research:
-
Optimized Synthesis: Continuous flow methods to improve yield and purity.
-
Bioactivity Screening: High-throughput testing against cancer cell lines.
-
Prodrug Development: Enhancing solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume